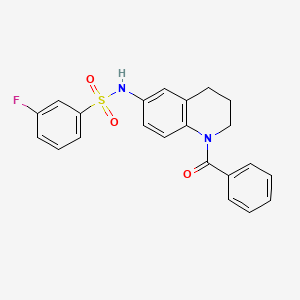

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 3-fluorobenzenesulfonamide moiety at the 6-position. The compound’s molecular formula is C₂₂H₁₉FN₂O₃S, with a molecular weight of 410.5 g/mol. Its structure combines features of both sulfonamides (known for diverse biological activities) and tetrahydroquinoline derivatives (often explored in medicinal chemistry for their pharmacokinetic properties).

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-18-9-4-10-20(15-18)29(27,28)24-19-11-12-21-17(14-19)8-5-13-25(21)22(26)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,24H,5,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWDCUMBIMRANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.

Substitution: Formation of sulfonamide derivatives with substituted nucleophiles.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in cellular processes.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Implications of Fluorine Position :

- Electronic Effects: The meta-fluorine in the target compound may induce distinct electronic perturbations compared to the para-substituted isomer.

- Steric and Conformational Impact: While both isomers share identical molecular weights, the meta-fluorine may alter the spatial orientation of the sulfonamide group relative to the tetrahydroquinoline core, influencing binding to enzymes or receptors.

Functional Group Variations in Related Sulfonamide-Tetrahydroquinoline Hybrids

While direct analogs are scarce in the provided evidence, broader comparisons can be drawn with compounds sharing structural motifs:

Example 1: Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

- Key Differences : Replaces the sulfonamide group with a carboxamide linkage and introduces a bicyclo[2.2.2]octane moiety.

Example 2: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Key Differences : Incorporates a thiazol-oxazole heterocyclic system instead of the benzoyl-sulfonamide combination.

- Relevance: Demonstrates the versatility of tetrahydroquinoline derivatives in drug discovery but diverges significantly in functional group composition .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for optimizing the yield of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide?

- Synthesis Steps :

- Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., using HCl or H₂SO₄) to form the tetrahydroquinoline scaffold .

- Sulfonamide Coupling : Reacting the amine group on the tetrahydroquinoline with 3-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Key Conditions :

- Temperature control during sulfonamide coupling to prevent decomposition.

- Use of triethylamine as a base to neutralize HCl byproducts and drive the reaction .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity. For example, the benzoyl group’s carbonyl peak appears at ~168 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 439.12 vs. observed 439.13) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl sulfonamide) influence bioactivity in tetrahydroquinoline derivatives?

- Comparative Analysis :

- Methodological Insight : Surface plasmon resonance (SPR) and molecular docking can map binding interactions. Fluorine’s small size reduces steric hindrance in enzyme pockets .

Q. How can contradictory data on cytotoxicity and therapeutic potential be resolved for this compound?

- Root Causes :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects.

- Assay Conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) to minimize variability .

- Resolution Strategy :

- Dose-Response Curves : Establish clear IC₅₀ values under controlled conditions.

- Metabolic Stability Tests : Use liver microsomes to assess pharmacokinetic inconsistencies .

Q. What strategies are effective in improving the solubility and bioavailability of this sulfonamide derivative?

- Structural Modifications :

- Introduce hydrophilic groups (e.g., hydroxyl or amine) on the benzoyl moiety.

- Use prodrug approaches (e.g., esterification of sulfonamide) .

- Formulation Techniques :

- Nanoemulsions or liposomal encapsulation to enhance aqueous dispersion.

- Co-administration with solubility enhancers (e.g., cyclodextrins) .

Methodological Challenges & Solutions

Q. How can reaction byproducts during synthesis be minimized or characterized?

- Byproduct Identification :

- LC-MS/MS to detect intermediates (e.g., incomplete sulfonamide coupling).

- Mitigation :

- Use of scavenger resins to trap unreacted sulfonyl chlorides.

- Optimize stoichiometry (1.2:1 ratio of sulfonyl chloride to amine) .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model binding stability in enzyme pockets.

- Pharmacophore Modeling : Schrödinger Suite to identify critical interaction points (e.g., hydrogen bonds with sulfonamide S=O groups) .

Data Interpretation & Validation

Q. How should researchers validate in vitro bioactivity data before progressing to in vivo studies?

- Triangulation :

- Confirm activity across orthogonal assays (e.g., enzymatic inhibition + cellular viability).

- Compare with structurally validated positive controls (e.g., known kinase inhibitors) .

- ADME-Tox Profiling :

- Assess metabolic stability (human liver microsomes), plasma protein binding, and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.